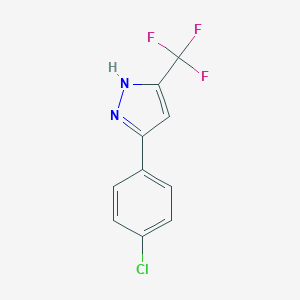

3-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole

Description

3-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole is a pyrazole-based heterocyclic compound characterized by a chlorophenyl group at position 3 and a trifluoromethyl group at position 3. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the 4-chlorophenyl substituent may influence binding interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name |

3-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3N2/c11-7-3-1-6(2-4-7)8-5-9(16-15-8)10(12,13)14/h1-5H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEWZHKXOYAEAAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=C2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352686 | |

| Record name | 3-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142623-90-3 | |

| Record name | 3-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-CHLOROPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole typically involves the reaction of 4-chlorophenylhydrazine with trifluoromethyl ketones under acidic or basic conditions. One common method involves the use of trifluoroacetic acid as a catalyst, which facilitates the formation of the pyrazole ring through cyclization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

C-5 Position Functionalization

The C-5 hydrogen undergoes direct iodination for subsequent cross-coupling reactions:

-

Deprotonation : Treatment with n-BuLi at −78°C generates a lithiated intermediate.

-

Iodination : Reaction with elemental iodine yields 5-iodo-3-(4-chlorophenyl)-1H-pyrazole .

Example Application

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd catalyst, 4-chlorophenylboronic acid | SC-560 (COX-1 inhibitor) | 78% |

Trifluoromethyl Group Stability

The trifluoromethyl group remains intact under:

Notable Stability Data

| Condition | Observation | Reference |

|---|---|---|

| 18% HCl, 24 h | Partial Cl substitution at C-5 | |

| p-TsCl, RT | No CF₃ degradation |

Electrophilic Substitution

Limited reactivity observed at C-4 due to electron-withdrawing effects of CF₃ and Cl groups. Nitration and sulfonation require harsh conditions, often leading to decomposition .

Biological Activity Correlations

Derivatives exhibit ROS-dependent suppression of lung cancer cells (IC₅₀ = 3.5 μM) . Structural analogs like celecoxib and mavacoxib are synthesized via post-functionalization .

Scientific Research Applications

Biological Activities

Antimicrobial Activity

Research indicates that 3-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole exhibits potent antimicrobial properties. Studies have shown that it effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL for some derivatives .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 64 |

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition leads to a reduction in prostaglandin production, thereby alleviating inflammation .

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. It has shown efficacy against various cancer cell lines, indicating its potential as an anticancer agent. For instance, it exhibited IC50 values suggesting effective cytotoxicity against breast and lung cancer cells.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of several pyrazole derivatives, this compound was found to be one of the most potent compounds against Gram-positive bacteria. The study utilized time-kill assays to confirm its bactericidal effect, demonstrating a significant reduction in bacterial counts over time .

Case Study 2: Antitumor Activity

Another investigation focused on the antitumor properties of this pyrazole derivative revealed its ability to inhibit tumor growth in vitro across multiple cancer cell lines. The study reported promising results with low IC50 values, indicating effective cytotoxicity and potential for further development as an anticancer therapeutic .

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Electronic Comparisons

- The target’s 4-chlorophenyl group may offer a balance between size and electronic effects compared to bulkier bromo analogs .

- Fluorinated Analogs: Compounds like 3-(4-fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole () highlight how fluorine atoms improve bioavailability.

Physicochemical Properties

- However, the lack of polar groups (e.g., methoxy) may reduce aqueous solubility .

- Crystallographic Data : X-ray studies of related pyrazoles (e.g., 1-(4-methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole, ) reveal that bulky substituents influence crystal packing. The target’s compact structure may enhance crystallinity and stability .

Data Tables

Table 1: Key Properties of 3-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-Pyrazole and Analogs

Table 2: Substituent Effects on Binding and Solubility

*EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group

Biological Activity

3-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, drawing on various studies and findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with substituted carbonyl compounds. This process can yield a range of pyrazole derivatives with varying substituents, enhancing their biological activity.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound and its derivatives. For instance:

- Antifungal Activity : Compounds derived from this scaffold exhibited significant antifungal activity against various pathogenic fungi, including strains of Aspergillus and Candida species. In vitro tests demonstrated effective inhibition, with some derivatives showing minimum inhibitory concentrations (MIC) as low as 0.78 µg/mL against Gram-positive bacteria .

- Antitubercular Activity : Notably, this compound also displayed promising activity against Mycobacterium tuberculosis H37Rv, suggesting potential as an antitubercular agent .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound has been shown to inhibit key inflammatory mediators:

- Cyclooxygenase Inhibition : Several studies indicate that derivatives of this pyrazole can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. For example, one study reported IC50 values for COX-2 inhibition comparable to established anti-inflammatory drugs like diclofenac .

- Cytokine Inhibition : The compound also demonstrated the ability to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, further supporting its potential as an anti-inflammatory agent .

Anticancer Activity

Research has highlighted the anticancer potential of this compound:

- Cell Proliferation Inhibition : In vitro assays using various cancer cell lines (e.g., MCF-7, HeLa) showed that certain derivatives effectively inhibited cell proliferation, with IC50 values indicating potent activity against these cancer cells .

- Mechanism of Action : Studies suggest that the mechanism may involve the induction of apoptosis and cell cycle arrest in cancer cells, although further research is needed to elucidate these pathways fully .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole?

- Methodological Answer : The compound is typically synthesized via halogenation and trifluoromethylation. For example, 3-bromo-5-chloropyrazole can react with trifluoromethyl chloride under controlled conditions to yield intermediates, followed by condensation with formaldehyde in alkaline conditions to introduce the carbaldehyde group . Multi-step protocols involving 1,5-diarylpyrazole templates are also common, where substituents are introduced via nucleophilic substitution or cross-coupling reactions .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carbaldehydes) .

- ¹H/¹³C NMR verifies aromatic protons (δ 7.2–8.0 ppm for chlorophenyl groups) and trifluoromethyl signals (δ ~120 ppm in ¹⁹F NMR) .

- X-ray crystallography resolves spatial arrangements, as demonstrated in studies of pyrazole derivatives with similar substituents .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Key precautions include:

- Using fume hoods and PPE to avoid inhalation/contact with skin/eyes, as per SDS guidelines .

- Storing in airtight containers at controlled temperatures (<25°C) to prevent degradation .

- Implementing spill containment measures due to potential aquatic toxicity .

Advanced Research Questions

Q. How can synthesis efficiency be optimized for derivatives of this compound?

- Methodological Answer : Optimization strategies include:

- Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling reactions for aryl substitutions .

- Non-conventional methods : Ultrasound-assisted synthesis reduces reaction time and improves yields, as shown in pyrazolone derivative syntheses .

- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates in multi-step reactions .

Q. How should researchers address contradictions in reported reaction yields or purity?

- Methodological Answer : Contradictions often arise from:

- Reagent purity : Trace impurities (e.g., unreacted 3-bromo precursors) can skew yields; validate via HPLC (≥99% purity thresholds) .

- Reaction conditions : Temperature fluctuations (±5°C) during trifluoromethylation significantly impact outcomes; replicate experiments with controlled thermostats .

- Byproduct analysis : Use LC-MS to identify side products (e.g., dimerization) and adjust stoichiometry .

Q. What methodologies are used to evaluate the biological activity of this compound?

- Methodological Answer : Key approaches include:

- Enzyme inhibition assays : Test binding affinity to targets like carbonic anhydrase or prostaglandin synthases via fluorometric assays .

- Cell permeability studies : Radiolabeled analogs or fluorescent tagging assess blood-brain barrier penetration, leveraging pyrazole’s lipophilic trifluoromethyl group .

- SAR studies : Systematic substitution of the chlorophenyl group with electron-withdrawing/donating groups (e.g., methoxy, nitro) to correlate structure with activity .

Q. How can computational modeling guide the design of novel derivatives?

- Methodological Answer :

- Docking simulations : Predict interactions with target proteins (e.g., cyclooxygenase-2) using software like AutoDock Vina .

- DFT calculations : Optimize substituent geometry (e.g., dihedral angles of trifluoromethyl) to enhance binding energy .

- ADMET profiling : Use QSAR models to predict toxicity and metabolic stability .

Q. What crystallographic insights are critical for understanding reactivity?

- Methodological Answer :

- Packing analysis : Identify intermolecular interactions (e.g., π-π stacking of chlorophenyl groups) that influence solubility .

- Bond length/angle trends : Compare C-Cl and C-F bond metrics to assess electronic effects on nucleophilic substitution .

- Polymorphism screening : Use differential scanning calorimetry (DSC) to detect crystalline forms with varied stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.